2-Amino-8-bromoadenosine

Vue d'ensemble

Description

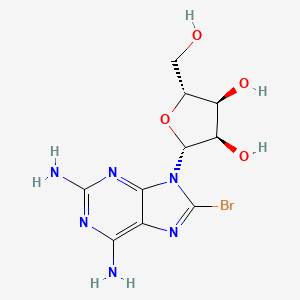

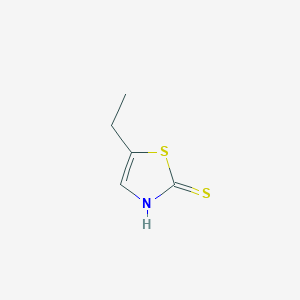

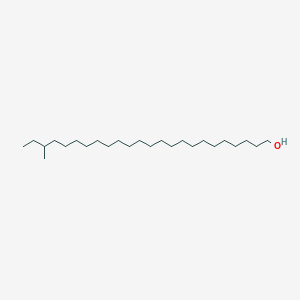

2-Amino-8-bromoadenosine is a chemical compound with the molecular formula C10H12BrN5O4 . It is a derivative of adenosine, a purine nucleoside that plays crucial roles in biochemical processes like signal transduction and energy transfer .

Synthesis Analysis

The synthesis of 2-Amino-8-bromoadenosine has been explored in several studies. One approach involves the use of a CPG-LCA solid support and the phosphoramidite approach . Another method involves the diversification at the C8 position by hydroxymethylation, azidation, CuAAC ligation, reductive amination, as well as olefination and fluoroolefination with modified Julia and a Horner-Wadsworth-Emmons reagents .Molecular Structure Analysis

The molecular structure of 2-Amino-8-bromoadenosine is characterized by the presence of a bromine atom at the 8th position of the adenine base . The IUPAC name for this compound is (2R,3R,4S,5R)-2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol .Physical And Chemical Properties Analysis

2-Amino-8-bromoadenosine is a white to cream crystalline powder . Its molecular weight is 361.15 g/mol . The specific optical rotation is -53° to -56° (20°C, 589 nm) (c=2.5, DMSO) .Applications De Recherche Scientifique

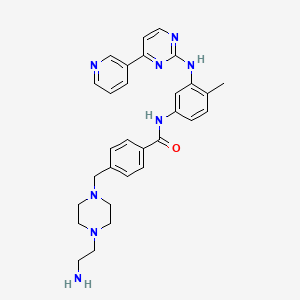

Synthesis and Chemical Properties

2-Amino-8-bromoadenosine has been used in various chemical synthesis processes. For instance, it reacts with trioctylmethylammonium salts of α-amino acids to yield N-(adenosin-8-yl)-α-amino acids, which can be separated from the starting material through extraction (Schröder & Cramer, 1983). Additionally, the synthesis of 2-5-linked oligoriboadenylates containing 8-bromoadenosine residues has been developed, highlighting its role in the formation of oligonucleotides (Lesiak, Uznański, & Torrence, 1997).

Molecular and Structural Analysis

8-Bromoadenosine plays a significant role in understanding the molecular structure of nucleosides. Studies have shown that 8-bromoadenosine exists in the syn conformation, contrasting with the more common anti conformation in purine nucleosides. This conformational difference is attributed to the presence of a bromine atom at the 8-position, providing insights into the structural aspects of nucleosides (Tavale & Sobell, 1970).

Interaction with Biological Molecules

The interaction of 8-bromoadenosine with human serum albumin (HSA) has been extensively studied. Fluorescence spectroscopy combined with molecular modeling has been used to analyze this interaction under physiological conditions. The binding of 8-bromoadenosine to HSA is primarily driven by hydrophobic forces, and these studies also explore the influence of ions on the binding constants (Cui et al., 2009).

Cellular and Molecular Biology Applications

In the field of cellular and molecular biology, 8-bromoadenosine has been utilized to study the regulation of cellular processes. For instance, it can promote cell division in excised tobacco pith parenchyma tissue and is more resistant to degradation than its non-brominated counterpart. This property suggests its potential use in studying cell division and signaling pathways (Wood & Braun, 1973).

Safety and Hazards

Orientations Futures

The future directions for the research on 2-Amino-8-bromoadenosine could involve exploring its potential applications in medicine and biochemistry. The need for new approaches to enable diverse nucleoside modifications has been highlighted, suggesting that novel methods for C8 functionalization of adenine nucleosides could be developed .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(2,6-diamino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN6O4/c11-9-14-3-6(12)15-10(13)16-7(3)17(9)8-5(20)4(19)2(1-18)21-8/h2,4-5,8,18-20H,1H2,(H4,12,13,15,16)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIGCODAPNURDC-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=NC(=NC(=C3N=C2Br)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3N=C2Br)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559951 | |

| Record name | 2-Amino-8-bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-8-bromoadenosine | |

CAS RN |

81102-44-5 | |

| Record name | 2-Amino-8-bromoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81102-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-8-bromoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081102445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-8-bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)

![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)

![ethyl 2-[[1-cyclohexyl-2-[2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate](/img/structure/B1258588.png)

![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)

![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)

![(1R,9S,12S,15S,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,20-tetrone](/img/structure/B1258608.png)